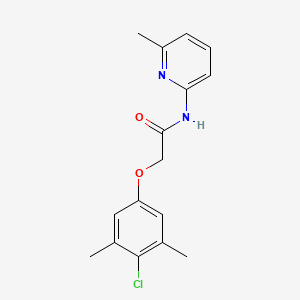

![molecular formula C15H13BrFNO3 B5538476 3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5538476.png)

3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions including bromination, methoxylation, and the formation of oxime groups. For instance, the synthesis of Methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through bromination and hydrolysis demonstrates a process that could be analogous to synthesizing the compound , with an overall yield of about 47% and purity of 99.8% by GC (Chen Bing-he, 2008).

Molecular Structure Analysis

Studies on the crystal structures of methoxybenzaldehyde oxime derivatives reveal different conformations and hydrogen-bonding patterns, which could be relevant for understanding the molecular structure of 3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime. These analyses demonstrate the significance of the oxime group and methoxy group arrangements in determining the overall molecular conformation (L. Gomes et al., 2018).

Chemical Reactions and Properties

The reaction between tris(5-bromo-2-methoxyphenyl)antimony and 2-oxybenzaldoxime, leading to the synthesis of bis(μ3-2-oxybenzaldoximato-O,O′,N)-(μ2-oxo)-bis(5-bromo-2-methoxyphenyl)antimony, showcases the types of chemical reactions that compounds with similar functional groups may undergo. This study highlights the role of oxime and methoxy groups in facilitating complex reactions (V. Sharutin & O. Sharutina, 2014).

Physical Properties Analysis

The synthesis and characterization of related compounds, such as 3-fluoro-4-methoxybenzaldehyde, through methods that simplify the synthetic process and avoid the use of harmful reagents, provide insights into the physical properties and efficient synthesis routes that could be applicable to the compound of interest (Wang Bao-jie, 2006).

Chemical Properties Analysis

The study of substituted 2-bromobenzaldehydes via palladium-catalyzed ortho-bromination highlights the chemical behavior and modifications possible for bromo and benzaldehyde groups. Such reactions offer a pathway to understanding the reactivity and potential chemical modifications of the target compound (E. Dubost et al., 2011).

Applications De Recherche Scientifique

Radiosynthesis and Bioimaging

Compounds structurally similar to 3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime have been utilized in the radiosynthesis of novel prosthetic groups for positron emission tomography (PET) imaging. The study by Glaser et al. (2008) highlights the use of fluorinated aldehyde-containing prosthetic groups conjugated with cyclic RGD peptides for quantitative receptor imaging in PET. This research demonstrates the potential of such compounds in enhancing the biodistribution and tumor uptake of radiotracers, tailoring the overall biodistribution profile through the chemical nature of the prosthetic group (Glaser, Morrison, Solbakken, Arukwe, Karlsen, Wiggen, Champion, Kindberg, & Cuthbertson, 2008).

Organic Synthesis and Drug Development

The synthesis of complex organic molecules often involves intermediate compounds with functional groups similar to this compound. For example, the synthesis of Methyl 4-Bromo-2-methoxybenzoate by Chen Bing-he (2008) from 4-bromo-2-fluorotoluene demonstrates the role of bromo and methoxy groups in organic synthesis, potentially leading to the development of pharmaceuticals or other biologically active compounds (Chen Bing-he, 2008).

Antimicrobial and Anticancer Research

Compounds with bromo, methoxy, and oxime groups have been investigated for their biological activities, including antimicrobial and anticancer properties. For instance, the synthesis and evaluation of novel oxazol-5(4H)-ones with potential pharmacological applications by Rosca (2020) involved compounds structurally related to the query compound. These studies indicate the possibility of exploring this compound and similar molecules for their biological activities (Rosca, 2020).

Environmental Chemistry and Photodynamic Therapy

Research into the degradation products of UV filters in chlorinated seawater pools by Manasfi et al. (2015) shows the potential environmental impact of brominated and methoxylated compounds. Although not directly related, this research contextually supports the importance of understanding the environmental behavior and transformation of complex organic molecules, including those similar to this compound (Manasfi, Storck, Ravier, Demelas, Coulomb, & Boudenne, 2015).

Propriétés

IUPAC Name |

(NE)-N-[[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrFNO3/c1-20-14-7-10(8-18-19)6-12(16)15(14)21-9-11-4-2-3-5-13(11)17/h2-8,19H,9H2,1H3/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIVNUFRSHECLK-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538408.png)

![6-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5538445.png)

![2-(1,3-thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538449.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538453.png)

![4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5538461.png)

![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5538469.png)

![(1S*,5R*)-6-benzyl-3-[(2-methoxy-3-pyridinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538482.png)

![5-(4-tert-butylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5538487.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5538488.png)

![1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5538494.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5538497.png)